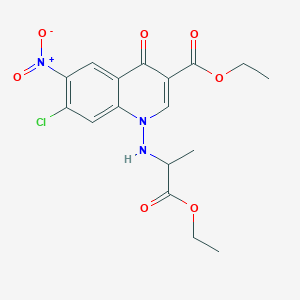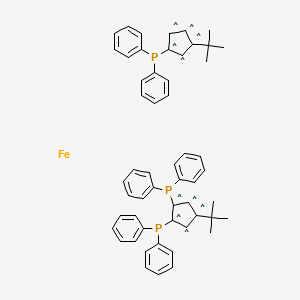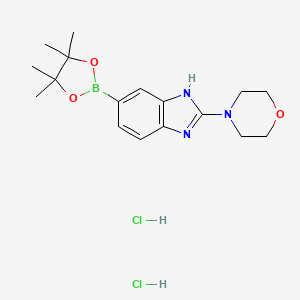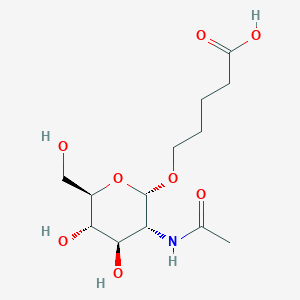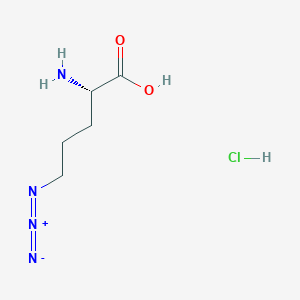
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(beta-D-Glucopyranosyl-oxy)pentanoic acid, or 5-GPO, is a naturally occurring organic compound that belongs to the family of sugar acids. It is found in various fruits and vegetables, as well as in some bacteria and fungi. As a sugar acid, 5-GPO has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-GPO is not fully understood. However, it is known that 5-GPO is involved in the regulation of various biochemical and physiological processes. It has been shown to interact with enzymes, hormones, and other molecules in the body, and it has been shown to modulate the activity of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-GPO are not fully understood. However, it has been shown to affect the activity of various enzymes and hormones, as well as to modulate the activity of certain receptors. It has also been shown to have antioxidant and anti-inflammatory effects, as well as to have a role in the regulation of blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-GPO in lab experiments is that it is a relatively simple and inexpensive compound to produce. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 5-GPO is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 5-GPO. These include further study of its mechanism of action, its effects on various biochemical and physiological processes, its potential therapeutic applications, and its potential toxicity. Additionally, further research is needed to explore the potential for 5-GPO to be used as a model compound for studying the sugar acid family.
Métodos De Síntesis
5-GPO can be synthesized from glucose and pentanoic acid. The synthesis process involves the reaction of glucose with pentanoic acid in the presence of an acid catalyst. The reaction produces a mixture of 5-GPO and its isomer, 5-pyranosyl-oxy)pentanoic acid. The two compounds can be separated from each other using chromatography.
Aplicaciones Científicas De Investigación
5-GPO has a variety of applications in scientific research. It has been used as a model compound for studying the structure and function of the sugar acid family, and it has been used to study the effects of sugar acids on biochemical and physiological processes. 5-GPO has also been used in the development of new drugs and in the study of the pharmacological effects of drugs.
Propiedades
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-WVTGURRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






